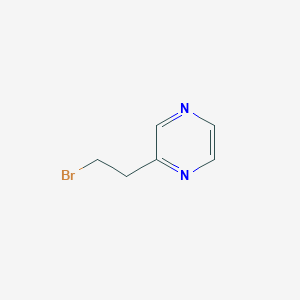

2-(2-Bromoethyl)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-2-1-6-5-8-3-4-9-6/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEWGWOTWZOZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196093-34-1 | |

| Record name | 2-(2-bromoethyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Bromoethyl Pyrazine and Analogous Structures

Direct Synthesis Approaches to 2-(2-Bromoethyl)pyrazine

The synthesis of 2-(2-Bromoethyl)pyrazine is primarily approached through multi-step sequences, as direct bromination of corresponding alkyl pyrazines does not typically yield the desired isomer. The most chemically sound strategy involves the preparation of a hydroxyethyl-substituted pyrazine (B50134) intermediate, which is subsequently converted to the target bromoethyl compound.

Strategies for Introducing the Bromoethyl Moiety on the Pyrazine Ring

Direct free-radical bromination of 2-ethylpyrazine (B116886), for instance using N-Bromosuccinimide (NBS), preferentially occurs at the benzylic-like position (C1 of the ethyl group) due to the stability of the resulting radical intermediate. This reaction leads to the formation of 2-(1-bromoethyl)pyrazine (B1627881) rather than the desired 2-(2-bromoethyl)pyrazine isomer researchgate.netnih.gov. Research on the bromination of 2-ethyl-5-methylpyrazine (B82492) with NBS has shown that the reaction yields a 2-(1'-bromoethyl) derivative, which can be subsequently converted to an ethoxyethyl derivative nih.gov. Similarly, the synthesis of 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile proceeds from the corresponding ethyl-substituted precursor, highlighting the regioselectivity of this type of reaction researchgate.net. Therefore, this route is not suitable for obtaining the 2-(2-bromoethyl) isomer.

A more viable and targeted pathway to synthesize 2-(2-Bromoethyl)pyrazine involves a two-step process: first, the synthesis of the precursor 2-(2-hydroxyethyl)pyrazine, followed by the conversion of the primary alcohol functionality to a bromide.

The precursor, 2-(2-hydroxyethyl)pyrazine, has been referenced as a starting material in chemical syntheses, such as in its reduction to 2-(2-hydroxyethyl)piperazine prepchem.com. Its synthesis can be achieved through methods analogous to those used for similar heterocyclic compounds, for example, the reaction of 2-methylpyridine (B31789) with formaldehyde (B43269) to produce 2-hydroxyethyl pyridine (B92270) google.com.

The subsequent conversion of the hydroxyl group to a bromide is a standard organic transformation. Reagents such as phosphorus tribromide (PBr₃) or thionyl chloride are effective for this purpose. For instance, the bromination of a hydroxyethyl (B10761427) group on a complex imidazopyrazinone core has been successfully achieved using PBr₃ nih.gov. Another example demonstrates the conversion of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran to 5-(2-bromoethyl)-2,3-dihydrobenzofuran (B22562) using PBr₃ in carbon tetrachloride, yielding the product as a crystalline solid epo.org. These examples strongly support the feasibility of converting 2-(2-hydroxyethyl)pyrazine to 2-(2-bromoethyl)pyrazine using similar conditions.

Plausible Reaction Scheme: Step 1: Synthesis of 2-(2-hydroxyethyl)pyrazine Step 2: Bromination of 2-(2-hydroxyethyl)pyrazine

2-(2-hydroxyethyl)pyrazine + PBr₃ → 2-(2-Bromoethyl)pyrazine

Synthesis of Structurally Related Bromoalkyl-Pyrazine Building Blocks

Bromoalkyl-pyrazines are valuable intermediates in organic synthesis. Their preparation often involves the bromination of the corresponding methyl-substituted pyrazines.

The synthesis of 2-(bromomethyl)pyrazine (B1281218) is most commonly achieved through the radical bromination of 2-methylpyrazine. This reaction typically utilizes N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl₄), with a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation nih.gov. The reaction proceeds via a free-radical chain mechanism involving the abstraction of a hydrogen atom from the methyl group, forming a resonance-stabilized radical, which then reacts with bromine to yield the product . Microwave irradiation has also been employed to facilitate this transformation dss.go.th.

| Starting Material | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 2-Methylpyrazine | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or UV light, CCl₄, Reflux | 2-(Bromomethyl)pyrazine | |

| 2-Methylpyrazine | N-Bromosuccinimide (NBS), Microwave irradiation (450 W), 9 min | 2-(Bromomethyl)pyrazine | dss.go.th |

The synthesis of pyrazines bearing both a halo-substituent on the ring and a bromoalkyl side chain follows similar principles. To prepare 2-(bromomethyl)-5-chloropyrazine, the starting material is 2-chloro-5-methylpyrazine (B1367138). The methyl group is then subjected to radical bromination.

One reported method involves the direct bromination of 2-chloro-5-methylpyrazine using bromine (Br₂) or NBS in a solvent like dichloromethane (B109758) (DCM) at low temperatures (0–5°C) to achieve bromination on the pyrazine ring itself, yielding 3-bromo-2-chloro-5-methylpyrazine (B582578) . However, to achieve bromination of the side-chain methyl group, radical conditions are necessary. The synthesis of methyl 5-(bromomethyl)pyrazine-2-carboxylate from its methyl-substituted precursor via NBS-mediated free radical bromination demonstrates the feasibility of selectively targeting the methyl group for bromination in the presence of other functional groups on the pyrazine ring nih.gov. Therefore, reacting 2-chloro-5-methylpyrazine with NBS under radical initiation (e.g., AIBN or light) is the standard approach to obtain 2-(bromomethyl)-5-chloropyrazine.

| Starting Material | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 2-Chloro-5-methylpyrazine | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Solvent (e.g., CCl₄), Heat/Light | 2-(Bromomethyl)-5-chloropyrazine | nih.gov |

Multi-component Reactions Yielding Pyrazine Scaffolds with Bromoalkyl Substituents (e.g., 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile synthesis)

A notable example of a multi-component reaction to construct a pyrazine ring with bromoalkyl substituents is the synthesis of 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile. This method involves the condensation of diaminomaleonitrile (B72808) with 2,5-dibromohexane-3,4-dione. mdpi.com

The reaction is typically carried out by heating a mixture of the two reactants under reflux in a suitable solvent, such as acetonitrile. This process leads to the formation of the desired pyrazine scaffold in a single step. The crude product, which is a mixture of diastereomers and a related ethyl-substituted pyrazine, can be obtained in a high crude yield of approximately 83%. mdpi.com Purification of the crude mixture, for instance through chromatography on silica (B1680970) gel, allows for the isolation of one of the diastereomers of 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile in a 48% yield. mdpi.com The presence of the branched 1-bromoethyl groups is a strategic choice to potentially reduce the reactivity towards base compared to the corresponding bromomethyl derivatives. mdpi.com

| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Crude Yield | Purified Yield (one diastereomer) | Ref. |

| Diaminomaleonitrile | 2,5-Dibromohexane-3,4-dione | Acetonitrile | Reflux (1.5 h) | ~83% | 48% | mdpi.com |

Functional Group Interconversions Leading to 2-(2-Bromoethyl)pyrazine Derivatives

Preparation of Pyrazine-2-carboxamide Derivatives Bearing Bromoethyl Chains (e.g., N-(2-bromoethyl)pyrazine-2-carboxamide)

Functional group interconversion provides a direct route to introduce a bromoethyl chain onto a pre-existing pyrazine ring. A key example is the synthesis of N-(2-bromoethyl)pyrazine-2-carboxamide from pyrazine-2-carboxylic acid. This transformation is achieved through an amidation reaction.

A general and effective method involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. For instance, pyrazine-2-carboxylic acid can be treated with a chlorinating agent like thionyl chloride to form pyrazine-2-carbonyl chloride. This activated intermediate is then reacted with 2-bromoethylamine (B90993) or its hydrobromide salt to yield the final amide product.

In a reported synthesis, pyrazine-2-carbonyl chloride was reacted with bromoethylamine in toluene (B28343) to produce N-(2-bromoethyl)pyrazine-2-carboxamide as a white crystalline solid. nih.gov This method represents a straightforward functional group interconversion from a carboxylic acid to a carboxamide.

| Starting Material | Reagent 1 | Reagent 2 | Product | Ref. |

| Pyrazine-2-carboxylic acid | Thionyl chloride (or similar) | 2-Bromoethylamine | N-(2-bromoethyl)pyrazine-2-carboxamide | nih.gov |

The structure of the synthesized N-(2-bromoethyl)pyrazine-2-carboxamide has been confirmed by various analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRESIMS), ensuring the successful functionalization of the pyrazine core. nih.gov

Chemical Reactivity and Transformation Pathways of 2 2 Bromoethyl Pyrazine

Nucleophilic Substitution Reactions at the Bromoethyl Carbon Center

The primary reaction pathway for 2-(2-Bromoethyl)pyrazine involves the displacement of the bromide ion by a wide range of nucleophiles. The electron-withdrawing character of the adjacent pyrazine (B50134) ring enhances the electrophilicity of the α-carbon, facilitating these substitutions. nih.gov

2-(2-Bromoethyl)pyrazine readily reacts with primary and secondary amines. These reactions typically proceed via an SN2 mechanism, where the amine's lone pair of electrons attacks the carbon bearing the bromine atom. bloomtechz.com Depending on the substrate and reaction conditions, this initial alkylation can be the final product or can be followed by a subsequent intramolecular cyclization.

In a related transformation, 2-aminopyrazine (B29847) can be alkylated with bromomethyl derivatives, leading to the formation of an intermediate pyrazinium salt that undergoes intramolecular cyclization to yield pyrazino[1,2-b]isoquinoline structures. univ.kiev.ua This highlights the dual role of the pyrazine system, which can also act as a nucleophile.

| Starting Material | Nitrogen Nucleophile | Product Type | Reference |

|---|---|---|---|

| Ethyl 1-(2-bromoethyl)-1H-indole-2-carboxylate | Primary Amines | Pyrazino[1,2-a]indol-1-ones | rsc.org |

| N-(2-bromoethyl)pyrrole-2-carboxylates | Amines | Dihydropyrrolo[1,2-a]pyrazinones | encyclopedia.pubmdpi.com |

| Ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate | Amines | Pyrazolo[1,5-a]pyrazin-4(5H)-ones | |

| 2-(bromomethyl)phenylmethanone | 2-Aminopyrazine | Pyrazino[1,2-b]isoquinolinium salt | univ.kiev.ua |

Analogous to reactions with amines, 2-(2-bromoethyl)pyrazine is expected to react with oxygen and sulfur nucleophiles. The greater nucleophilicity of sulfur compared to oxygen suggests that thiolates would react readily to form thioethers. libretexts.org Reactions with sulfinate salts are also a viable pathway, typically leading to S-alkylation to produce sulfones rather than O-alkylation to form sulfinate esters. acs.org

For example, the reaction of 2-chloropyrazine (B57796) with sodium hydroxide (B78521) yields 2-hydroxypyrazine, demonstrating that nucleophilic substitution can occur on the pyrazine ring itself, although this typically requires harsher conditions than substitution on the alkyl chain. scribd.com The bromoethyl group is significantly more reactive towards nucleophilic substitution than a halogen directly attached to the aromatic pyrazine ring. nih.govthieme-connect.de In a related system, (2-bromoethyl)sulfonium triflate has been used to synthesize azetidines and oxetanes by reacting with arylglycine and α-hydroxy ester derivatives, respectively, showcasing the utility of the bromoethyl moiety in reacting with both nitrogen and oxygen nucleophiles to form heterocyclic rings. organic-chemistry.org

| Electrophile | Nucleophile Type | Expected Product | Reaction Principle | Reference |

|---|---|---|---|---|

| 2-(2-Bromoethyl)pyrazine | Oxygen (e.g., RO⁻) | 2-(2-Alkyloxyethyl)pyrazine (Ether) | SN2 Displacement | nih.gov |

| 2-(2-Bromoethyl)pyrazine | Sulfur (e.g., RS⁻) | 2-(2-Alkylthioethyl)pyrazine (Thioether) | SN2 Displacement (High Nucleophilicity of Sulfur) | libretexts.org |

| 2-(2-Bromoethyl)pyrazine | Sulfinate (e.g., RSO₂⁻) | 2-(2-(Alkylsulfonyl)ethyl)pyrazine (Sulfone) | Preferential S-Alkylation | acs.org |

| (2-Bromoethyl)sulfonium triflate | Oxygen (α-hydroxy ester) | Oxetanes | Intramolecular Cyclization | organic-chemistry.org |

Role as an Electrophilic Synthon in Carbon-Carbon Bond Formation

Beyond forming bonds with heteroatoms, 2-(2-bromoethyl)pyrazine serves as an electrophile for creating new carbon-carbon bonds, a fundamental transformation in organic synthesis.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for C-C bond formation. uwindsor.caambeed.com These reactions typically involve an sp²-hybridized carbon-halogen bond, such as that found in a halopyrazine. uwindsor.ca The C(sp³)-Br bond in 2-(2-bromoethyl)pyrazine is not a standard substrate for these classic cross-coupling reactions under typical conditions. uwindsor.ca

However, the field of cross-coupling has evolved to include alkyl halides. While challenging due to issues like slow oxidative addition and competing β-hydride elimination, successful couplings of alkyl halides have been increasingly reported. uwindsor.ca Therefore, while direct Sonogashira coupling of 2-(2-bromoethyl)pyrazine is not a conventional transformation, the potential exists under specialized catalytic systems designed for alkyl halides. The Sonogashira reaction specifically couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. uwindsor.ca Adapting this for an alkyl bromide like 2-(2-bromoethyl)pyrazine would represent a non-traditional but potentially feasible application of modern coupling chemistry.

2-(2-Bromoethyl)pyrazine is an effective alkylating agent for various carbon nucleophiles. It can react with enolates, organometallic reagents (like Grignard or organolithium reagents), and other carbanions to introduce the 2-pyrazinylethyl moiety into a target molecule. bloomtechz.comsmolecule.com For instance, the enantioselective alkylation of 2-alkylpyridines has been achieved using a range of electrophiles, including reactive heteroaromatic bromides like 2-(bromomethyl)pyridine, demonstrating the utility of such compounds as alkylating agents. nih.gov This reactivity profile is directly applicable to 2-(2-bromoethyl)pyrazine for the synthesis of more complex molecular architectures.

Intramolecular Cyclization and Ring Formation Reactions Involving the Bromoethyl Moiety

One of the most valuable applications of 2-(2-bromoethyl)pyrazine and its derivatives is in the synthesis of fused heterocyclic systems through intramolecular cyclization. In these reactions, a nucleophilic center elsewhere in the molecule attacks the electrophilic carbon of the bromoethyl group, displacing the bromide and forming a new ring.

This strategy is widely employed in the synthesis of biologically relevant scaffolds. As previously mentioned, the reaction of ethyl 1-(2-bromoethyl)-1H-indole-2-carboxylate with primary amines proceeds through an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization to yield pyrazino[1,2-a]indol-1-ones. rsc.org This tandem Ugi/N-alkylation sequence is a powerful method for generating molecular diversity. rsc.org Similarly, pyrazolo[1,5-a]pyrazin-4(5H)-ones are formed via the intramolecular cyclization of amine-adducts of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylates. Another example involves using 2-(2-bromoethyl)benzaldehyde (B1278586) to form cyclic iminium intermediates that, upon reaction with isocyanides, lead to complex polyheterocycles. smolecule.combeilstein-journals.org These examples underscore the bromoethyl group's critical role as an internal electrophile for constructing fused ring systems.

Reactivity of the Pyrazine Ring System in the Presence of the Bromoethyl Substituent

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature significantly influences its reactivity, particularly in electrophilic substitution reactions. The bromoethyl substituent can further modify this reactivity through its electronic and steric effects.

Electrophilic Aromatic Substitution Studies

The pyrazine ring is notably resistant to electrophilic aromatic substitution. The two nitrogen atoms exert a strong deactivating effect, making the ring much less nucleophilic than benzene. thieme-connect.destackexchange.comum.edu.my Attempted electrophilic reactions like nitration and halogenation often require harsh conditions and may not proceed at all under standard protocols. thieme-connect.dedoi.org When substitution does occur, it is often facilitated by the presence of activating groups on the ring or through the use of the corresponding pyrazine N-oxide. thieme-connect.depharmacophorejournal.com

In acidic media, the situation is further complicated by the protonation of the ring nitrogens, which adds to the deactivation of the ring towards electrophiles. thieme-connect.de The bromoethyl group attached to the pyrazine ring is an electron-withdrawing group, which would further decrease the electron density of the ring and thus increase its deactivation towards electrophilic attack.

Direct chlorination of alkylpyrazines has been achieved at elevated temperatures, but this often leads to mixtures of products. thieme-connect.de For a related system, imidazo[1,2-a]pyrazine, electrophilic substitution is observed to occur on the more electron-rich five-membered ring rather than the pyrazine portion. stackexchange.com This further underscores the low reactivity of the pyrazine ring itself. Therefore, electrophilic aromatic substitution on the pyrazine ring of 2-(2-bromoethyl)pyrazine is expected to be challenging and would likely require forcing conditions or activation via N-oxidation.

Transformations Involving Nitrogen Atoms (e.g., N-oxidation, coordination chemistry)

The lone pairs of electrons on the nitrogen atoms of the pyrazine ring are readily available for reaction with electrophiles and metal ions. This reactivity provides important pathways for the functionalization and application of 2-(2-bromoethyl)pyrazine.

N-Oxidation

Pyrazine can be oxidized to form pyrazine N-oxides. pharmacophorejournal.com The reaction is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids like trifluoroperacetic acid. psu.edursc.org Depending on the reaction conditions and the stoichiometry of the oxidant, either the mono-N-oxide or the di-N-oxide can be prepared. rsc.org The formation of pyrazine N-oxides is significant as it can alter the reactivity of the pyrazine ring. The N-oxide group can activate the ring towards both nucleophilic and electrophilic substitution. pharmacophorejournal.comrsc.org For instance, the synthesis of 2,5-dihydroxy-3-(4-hydroxybenzyl)-6-methylpyrazine 1,4-dioxide, an isomer of a natural product, was achieved starting from a substituted piperidine-2,5-dione and involved an N-oxidation step. rsc.org The N-oxide derivatives of pyrazines are relatively rare in natural products but represent an interesting class of compounds with potential biological activities. nih.gov

| Pyrazine Substrate | Oxidizing Agent | Product(s) | Reference |

|---|---|---|---|

| 2,5-Dichloro-3,6-dimethylpyrazine | Trifluoroperacetic acid | 2,5-Dichloro-3,6-dimethylpyrazine 1,4-dioxide | rsc.org |

| 3-(4-Acetoxybenzyl)-2,5-dichloro-6-methylpyrazine | Trifluoroperacetic acid | Mixture of 1-oxide and 4-oxide | psu.edu |

| 2-Chloropyrazine | Not specified | 2-Chloropyrazine N-oxides | acs.org |

Coordination Chemistry

The nitrogen atoms of the pyrazine ring act as excellent ligands for a wide variety of metal ions, forming coordination complexes and polymers. researchgate.netnih.govbendola.com Pyrazine can act as a bridging ligand, connecting two metal centers through its two nitrogen atoms, leading to the formation of one-, two-, or three-dimensional coordination polymers. bendola.commdpi.com The presence of the 2-(2-bromoethyl) substituent can influence the steric and electronic properties of the resulting complexes.

Numerous studies have explored the coordination chemistry of substituted pyrazines with various transition metals, including copper(II), cobalt(II), ruthenium(III), and silver(I). bendola.comrsc.orgrsc.orgnih.gov The resulting complexes exhibit diverse structures and interesting magnetic and electronic properties. rsc.org For example, new coordination polymers of cobalt(II) with substituted pyrazines have been synthesized and structurally characterized. rsc.org Similarly, copper(I) bromide complexes with chloro-substituted pyrazin-2-amines form extensive one- and two-dimensional networks through a combination of coordination bonds and non-covalent interactions. mdpi.com The coordination of pyrazine derivatives to metal ions is confirmed by techniques such as FTIR spectroscopy, where shifts in the vibrational frequencies of the C=N and C=C bonds of the pyrazine ring are observed upon complexation. nih.gov

| Ligand | Metal Ion | Complex Type/Structure | Reference |

|---|---|---|---|

| 2-Aminopyrazine | Cobalt(II) | 2D Coordination Polymer | rsc.org |

| 2-Hydroxypyrazine | Cobalt(II) | 2D Coordination Polymer | rsc.org |

| Pyrazine-2-carbohydrazonamide derivative | Mn(II), Fe(III), Co(II), Ni(II) | Coordination Compounds | nih.gov |

| Chloro-substituted pyrazin-2-amines | Copper(I) | 1D and 2D Coordination Polymers | mdpi.com |

| 2,3,5,6-Tetrakis[(methylsulfanyl)methyl]pyrazine | Silver(I) | Metal-Organic Chain | nih.gov |

Applications of 2 2 Bromoethyl Pyrazine As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The utility of 2-(2-Bromoethyl)pyrazine as a precursor is most evident in its application to the synthesis of elaborate organic molecules, particularly those containing fused heterocyclic systems. Its bifunctional nature—a nucleophilic pyrazine (B50134) ring and an electrophilic bromoethyl chain—allows for a range of synthetic transformations.

A key application of building blocks like 2-(2-Bromoethyl)pyrazine is in the construction of polycyclic heterocyclic systems, where the pyrazine ring is fused with other cyclic structures. One prominent example of such an advanced architecture is the pyrazino[2,1-a]isoquinoline scaffold. This core structure is found in various compounds investigated for their biological activities. researchgate.netresearchgate.net

The synthesis of these fused systems can be strategically achieved through intramolecular cyclization reactions. In a hypothetical but chemically sound approach, an isoquinoline (B145761) derivative could be N-alkylated with 2-(2-Bromoethyl)pyrazine. The resulting quaternary ammonium (B1175870) salt intermediate can then undergo an intramolecular cyclization, facilitated by a base or thermal conditions, to form the desired tricyclic pyrazino[2,1-a]isoquinoline ring system. The bromoethyl group serves as a critical two-carbon linker that enables the annulation of the pyrazine ring onto the isoquinoline core. This general strategy highlights the potential of 2-(2-Bromoethyl)pyrazine to serve as a key component in the synthesis of complex, multi-ring heterocyclic compounds.

Table 1: Potential Heterocyclic Architectures from 2-(2-Bromoethyl)pyrazine

| Starting Reagent Class | Intermediate Type | Resulting Heterocyclic System |

|---|---|---|

| Isoquinolines | N-(2-Pyrazinylethyl)isoquinolinium salt | Pyrazino[2,1-a]isoquinoline |

| Benzimidazoles | N-(2-Pyrazinylethyl)benzimidazolium salt | Pyrazino[1,2-a]benzimidazole |

The reactivity of the carbon-bromine bond in 2-(2-Bromoethyl)pyrazine allows for its use in modular synthesis. This approach involves the reaction of a common precursor with a variety of different reagents to generate a library of structurally related compounds. By reacting 2-(2-Bromoethyl)pyrazine with various nucleophiles, a diverse array of pyrazine-derived compounds with specifically defined side chains can be synthesized.

This modularity is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, where modifying the side chain attached to the pyrazine core can fine-tune the biological activity of the molecule. For example, reaction with primary or secondary amines yields pyrazinylethylamines, while reaction with thiols produces pyrazinylethyl sulfides. This plug-and-play approach enables the rapid generation of new chemical entities for screening and optimization.

Table 2: Modular Synthesis using 2-(2-Bromoethyl)pyrazine

| Nucleophile (Nu-H) | Resulting Compound Class | General Structure |

|---|---|---|

| Amine (R₂NH) | 2-(2-Aminoethyl)pyrazine derivative | Pyrazine-CH₂CH₂-NR₂ |

| Thiol (RSH) | 2-(2-Thioethyl)pyrazine derivative | Pyrazine-CH₂CH₂-SR |

| Alcohol (ROH) | 2-(2-Alkoxyethyl)pyrazine derivative | Pyrazine-CH₂CH₂-OR |

Utility in the Development of Pyrazine-Based Functional Materials and Conjugated Systems

The pyrazine ring is inherently electron-deficient, making it an attractive component for the design of functional organic materials, particularly in the field of optoelectronics. Pyrazine-containing polymers and small molecules have been investigated for applications in organic solar cells, organic field-effect transistors (OFETs), and as luminescent materials. rsc.orgsciforum.net The electron-accepting nature of the pyrazine unit can be used to tune the electronic properties (e.g., LUMO levels) of conjugated systems.

2-(2-Bromoethyl)pyrazine provides a convenient handle to incorporate the pyrazine moiety into larger functional systems. For instance, it can be used to functionalize polymer backbones or other chromophores. The bromoethyl group can be converted into other functional groups, such as a vinyl group via elimination, which can then undergo polymerization. Alternatively, it can be used to attach the pyrazine unit as a pendant group onto a pre-existing polymer chain through nucleophilic substitution reactions. This allows for the systematic modification of materials to enhance properties like charge transport or light absorption. The incorporation of pyrazine units is a key strategy in developing novel n-type semiconductor materials. mdpi.com

Advanced Analytical Characterization Methodologies in 2 2 Bromoethyl Pyrazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2-(2-Bromoethyl)pyrazine by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

In the ¹H NMR spectrum of 2-(2-Bromoethyl)pyrazine, the protons on the pyrazine (B50134) ring are expected to appear in the aromatic region, typically between δ 8.5 and 8.7 ppm. Due to the asymmetry of the molecule, three distinct signals are anticipated for the pyrazine ring protons. The ethyl side chain protons would present as two triplets. The methylene (B1212753) group adjacent to the pyrazine ring (-CH₂-Py) is expected to resonate at approximately δ 3.3 ppm, while the methylene group bonded to the bromine atom (-CH₂-Br) would be further downfield, around δ 3.7 ppm, owing to the deshielding effect of the electronegative bromine atom.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyrazine ring are expected to appear in the range of δ 143-153 ppm. The methylene carbon attached to the pyrazine ring is predicted to have a chemical shift around δ 36 ppm, while the carbon atom bonded to bromine is expected at approximately δ 30 ppm.

Interactive Data Table: Predicted NMR Spectral Data for 2-(2-Bromoethyl)pyrazine

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 8.5-8.7 | m | Pyrazine-H |

| ¹H | ~3.7 | t | -CH₂-Br |

| ¹H | ~3.3 | t | Pyrazine-CH₂- |

| ¹³C | 143-153 | - | Pyrazine-C |

| ¹³C | ~36 | - | Pyrazine-C H₂- |

| ¹³C | ~30 | - | -C H₂-Br |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and investigating the fragmentation pathways of 2-(2-Bromoethyl)pyrazine. The nominal molecular weight of 2-(2-Bromoethyl)pyrazine is 186 g/mol for the ⁷⁹Br isotope and 188 g/mol for the ⁸¹Br isotope, leading to a characteristic M+ and M+2 isotopic pattern in the mass spectrum with approximately equal intensity, a signature of a monobrominated compound.

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecular ion. A primary fragmentation pathway is the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br) and the formation of a cation at m/z 107. Another significant fragmentation would be the benzylic-like cleavage of the C-C bond of the ethyl group, which would lead to the formation of a pyrazinylmethyl cation at m/z 93 after the loss of a •CH₂Br radical. Further fragmentation of the pyrazine ring itself can also be expected.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for 2-(2-Bromoethyl)pyrazine

| m/z | Predicted Fragment Ion | Identity |

| 186/188 | [C₆H₇BrN₂]⁺ | Molecular Ion |

| 107 | [C₆H₇N₂]⁺ | [M-Br]⁺ |

| 93 | [C₅H₅N₂]⁺ | [M-CH₂Br]⁺ |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within the 2-(2-Bromoethyl)pyrazine molecule.

The FT-IR spectrum is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations of the pyrazine ring are anticipated in the region of 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazine ring would likely appear in the 1400-1600 cm⁻¹ range. The aliphatic C-H stretching of the ethyl group should be observed between 2850 and 3000 cm⁻¹. The C-Br stretching vibration is expected to produce a band in the lower frequency region, typically around 500-600 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric vibrations of the pyrazine ring are expected to be strong in the Raman spectrum. For instance, the ring breathing mode of the pyrazine moiety would give a characteristic Raman signal.

Interactive Data Table: Predicted Vibrational Spectroscopy Data for 2-(2-Bromoethyl)pyrazine

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| C=N/C=C Ring Stretch | 1400-1600 | 1400-1600 |

| C-Br Stretch | 500-600 | 500-600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique can provide precise bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, no crystal structure determination for 2-(2-Bromoethyl)pyrazine has been reported. Therefore, detailed information on its solid-state conformation, packing, and intermolecular forces is not available. A crystal structure of a related compound, 2,3,5,6-tetrakis(bromomethyl)pyrazine, has been determined, revealing a planar pyrazine ring. researchgate.net However, due to the significant difference in substitution, direct extrapolation of its solid-state properties to 2-(2-Bromoethyl)pyrazine is not feasible.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, which in turn allows for the verification of its empirical and molecular formula. For 2-(2-Bromoethyl)pyrazine, with the molecular formula C₆H₇BrN₂, the theoretical elemental composition can be calculated. bldpharm.com

The experimental determination of the percentages of carbon, hydrogen, and nitrogen would be compared against these theoretical values to confirm the purity and identity of the synthesized compound. The percentage of bromine can also be determined through specific analytical methods.

Interactive Data Table: Theoretical Elemental Analysis of 2-(2-Bromoethyl)pyrazine

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 6 | 72.06 | 38.54% |

| Hydrogen | H | 1.01 | 7 | 7.07 | 3.78% |

| Bromine | Br | 79.90 | 1 | 79.90 | 42.72% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.98% |

| Total | 187.05 | 100.00% |

Theoretical and Computational Investigations of 2 2 Bromoethyl Pyrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the molecular properties of 2-(2-bromoethyl)pyrazine. These methods provide a foundational understanding of its electronic distribution, orbital energies, and reactivity, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For pyrazine (B50134) derivatives, DFT calculations, often utilizing the B3LYP hybrid functional, are employed to determine optimized geometries, electronic properties, and potential energy surfaces.

In studies of related halopyrazines, such as 2-bromopyrazine (B1269915), DFT has been used to explore processes like dissociative electron attachment. ipb.ac.rsaob.rs These calculations reveal insights into the stability of the molecule and its anionic form, as well as the energetics of bond cleavage, such as the C-Br bond. ipb.ac.rsaob.rs For 2-(2-bromoethyl)pyrazine, DFT would similarly be used to predict its ground-state geometry, bond lengths, and angles. The method is also effective for calculating electronic properties that indicate the molecule's reactivity. semanticscholar.org

Table 1: Representative DFT-Calculated Properties for Related Pyrazine Derivatives

| Compound | Method | Calculated Property | Value |

|---|---|---|---|

| Pyrazine | DFT/B3LYP/cc-pVDZ | Dipole Moment | 0.00 Debye |

| 2,3-dibromopyrazine | DFT/B3LYP/cc-pVDZ | HOMO-LUMO Gap | 0.1927 a.u. |

Note: The data in this table is derived from studies on related pyrazine compounds to illustrate typical computational outputs. Specific values for 2-(2-Bromoethyl)pyrazine would require a dedicated computational study.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. semanticscholar.org

For pyrazine derivatives, the HOMO is typically a π orbital, and the LUMO is a π* orbital. In a quantitative structure-activity relationship (QSAR) study of pyrazine derivatives, the HOMO-LUMO gap for 2-ethylpyrazine (B116886) was calculated to be 0.1958 atomic units (a.u.), and for 2,3-dibromopyrazine, it was 0.1927 a.u., suggesting that the dibromo derivative is slightly more reactive. semanticscholar.org It is expected that 2-(2-bromoethyl)pyrazine would exhibit a HOMO-LUMO gap in a similar range, indicating a reactive molecule.

Table 2: Frontier Molecular Orbital Energies for Related Pyrazine Derivatives

| Compound | HOMO Energy (a.u.) | LUMO Energy (a.u.) | HOMO-LUMO Gap (a.u.) |

|---|---|---|---|

| 2-ethylpyrazine | -0.263 | -0.068 | 0.195 |

Note: This data is based on a QSAR study of pyrazine derivatives and serves as an estimation for the properties of 2-(2-Bromoethyl)pyrazine. semanticscholar.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. NBO analysis provides a picture of the localized bonds and lone pairs, offering insights into intramolecular interactions and charge delocalization. In the context of 2-(2-bromoethyl)pyrazine, NBO analysis would be used to determine the partial charges on each atom, revealing the electrophilic and nucleophilic sites. For instance, the nitrogen atoms in the pyrazine ring are expected to have negative partial charges, making them potential sites for electrophilic attack. The analysis can also quantify the delocalization of the π-electron system in the pyrazine ring. semanticscholar.org

Molecular Dynamics and Conformation Studies

Molecular dynamics (MD) simulations could be employed to study the conformational flexibility of the 2-(2-bromoethyl)pyrazine molecule, particularly the rotation around the C-C bond of the ethyl side chain. Such simulations would provide information on the preferred conformations of the molecule in different environments (e.g., in vacuum or in a solvent) and the energy barriers between different conformers. This information is valuable for understanding how the molecule's shape influences its interactions with other molecules.

Mechanistic Insights into Reaction Pathways and Selectivity

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions. For 2-(2-bromoethyl)pyrazine, theoretical calculations could be used to model various reaction pathways, such as nucleophilic substitution at the carbon atom attached to the bromine. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for different potential reactions. This allows for the prediction of the most likely reaction products and the selectivity of the reactions. For example, DFT calculations on related 2-bromopyrazine have been used to study the potential energy curves for the cleavage of the C-Br bond, providing a foundational understanding of its reactivity in processes like dissociative electron attachment. ipb.ac.rsaob.rs

Conclusion and Future Research Perspectives on 2 2 Bromoethyl Pyrazine

Summary of Current Contributions to Pyrazine (B50134) Chemistry

Pyrazine and its derivatives are a significant class of N-heterocyclic compounds that form the core structure of many biologically and technologically important molecules. lifechemicals.comresearchgate.net The pyrazine ring is a key component in various natural products, pharmaceuticals, and functional materials. lifechemicals.comresearchgate.net In the pharmaceutical industry, the pyrazine scaffold is found in drugs with a wide range of activities, including antibacterial, anti-inflammatory, and anticancer properties. researchgate.netmdpi.comtandfonline.com

Within this context, 2-(2-Bromoethyl)pyrazine serves as a valuable and versatile building block in organic synthesis. Its primary contribution to pyrazine chemistry lies in its utility as a reactive intermediate for the elaboration of more complex molecules. The compound possesses two key features: the aromatic, electron-deficient pyrazine ring and a reactive bromoethyl side chain.

The bromoethyl group acts as a potent electrophile, making it an excellent handle for introducing the pyrazinyl-ethyl moiety into various molecular scaffolds through nucleophilic substitution reactions. This allows chemists to readily synthesize a diverse library of pyrazine derivatives by reacting 2-(2-Bromoethyl)pyrazine with a wide range of nucleophiles, such as amines, thiols, alcohols, and carbanions. This reactivity is analogous to that of other halogenated alkyl-heterocycles, like 2-amino-5-bromomethyl-pyrazine 1-oxide, where the bromine atom is readily displaced by nucleophiles to create new chemical entities. researchgate.net By providing a straightforward method to attach the pyrazine core to other functional groups, 2-(2-Bromoethyl)pyrazine facilitates the exploration of structure-activity relationships in medicinal chemistry and the development of novel functional materials. lifechemicals.commdpi.com

Identification of Research Gaps and Future Synthetic Challenges

Despite its potential as a synthetic intermediate, a notable research gap is the limited amount of publicly available literature detailing the specific reactivity, applications, and synthetic optimization of 2-(2-Bromoethyl)pyrazine itself. uni.lu While the synthesis of the pyrazine core is well-established through methods like the condensation of α-diketones with diamines, specific challenges related to the synthesis and handling of 2-(2-Bromoethyl)pyrazine remain underexplored. wikipedia.orgslideshare.net

Future Synthetic Challenges:

Regioselective Synthesis: Developing highly efficient and regioselective methods for the introduction of the 2-bromoethyl side chain onto a pre-formed pyrazine ring, or constructing the ring with the side chain already in place, is a continuing challenge in heterocyclic chemistry. unimas.my

Stability and Side Reactions: The bromoethyl group is susceptible to elimination reactions to form the corresponding vinylpyrazine, particularly in the presence of a base. Optimizing reaction conditions to favor substitution over elimination is crucial for its effective use. The long-term stability and storage conditions for this reactive compound also warrant further investigation.

Green Synthesis Routes: Current synthetic strategies for many heterocyclic compounds often rely on traditional methods that may not be environmentally benign. researchgate.net A significant future challenge is the development of greener, more sustainable synthetic routes to 2-(2-Bromoethyl)pyrazine, potentially utilizing microwave-assisted synthesis or biocatalytic methods, which have shown promise for other pyrazine derivatives. rsc.orgdur.ac.uk

Functional Group Tolerance: Research is needed to define the scope and limitations of reactions involving 2-(2-Bromoethyl)pyrazine in the presence of various other functional groups. Understanding its compatibility with modern synthetic methodologies, such as cross-coupling reactions, would broaden its applicability. researchgate.net

Prospective Avenues for Expanding the Utility of 2-(2-Bromoethyl)pyrazine in Chemical Synthesis and Materials Science

The utility of 2-(2-Bromoethyl)pyrazine is poised for significant expansion, with promising applications in both medicinal chemistry and materials science. Its bifunctional nature makes it an ideal candidate for creating novel molecular architectures.

In Chemical Synthesis and Drug Discovery:

The pyrazine nucleus is a recognized pharmacophore present in numerous approved drugs. lifechemicals.com 2-(2-Bromoethyl)pyrazine can be used to generate large libraries of novel compounds for high-throughput screening. By reacting it with diverse amine, phenol, and thiol building blocks, medicinal chemists can systematically modify peripherals around the pyrazine core to optimize binding to biological targets and improve pharmacokinetic properties. mdpi.com This approach could lead to the discovery of new therapeutic agents for a range of diseases, from cancer to infectious and inflammatory conditions. researchgate.nettandfonline.com

In Materials Science:

The development of functional organic materials is a rapidly growing field, and pyrazine derivatives have shown significant promise. lifechemicals.com

Coordination Polymers and MOFs: The nitrogen atoms of the pyrazine ring are excellent ligands for metal ions, and pyrazine is a common linker in the construction of coordination polymers and metal-organic frameworks (MOFs). acs.orgnih.gov The bromoethyl group on 2-(2-Bromoethyl)pyrazine can serve as a reactive site for post-synthetic modification of these materials. For instance, it could be used to graft functional molecules onto the framework's surface or to link frameworks together, creating hierarchical structures with tailored properties for gas adsorption, catalysis, or sensing. nih.gov

Organic Electronics: Pyrazine-containing polymers and molecules are being investigated for their use in organic electronics, such as photovoltaics and optical devices, due to the electron-deficient nature of the pyrazine ring. lifechemicals.com 2-(2-Bromoethyl)pyrazine could be utilized as a monomer or a precursor to monomers for the synthesis of novel π-conjugated polymers. The pyrazinyl-ethyl unit could be incorporated into the polymer backbone or as a pendant group to fine-tune the material's electronic and photophysical properties. chinesechemsoc.org

The following table summarizes prospective research directions and applications for 2-(2-Bromoethyl)pyrazine.

| Field | Prospective Application | Research Goal |

| Medicinal Chemistry | Synthesis of compound libraries | Discovery of novel anticancer, anti-inflammatory, or antibacterial agents. researchgate.netmdpi.com |

| Structure-Activity Relationship (SAR) Studies | Optimization of lead compounds by modifying substituents on the pyrazine core. | |

| Materials Science | Precursor for MOF Linkers | Development of functional MOFs for gas storage, separation, or catalysis. acs.org |

| Monomer for Polymer Synthesis | Creation of novel pyrazine-based polymers for organic light-emitting diodes (OLEDs) or photovoltaic applications. lifechemicals.com | |

| Surface Modification Agent | Functionalization of surfaces or nanoparticles to alter their chemical and physical properties. |

Q & A

Q. What are the common synthetic routes for 2-(2-Bromoethyl)pyrazine, and how can reaction conditions be optimized?

Methodological Answer: 2-(2-Bromoethyl)pyrazine is typically synthesized via bromination of pyrazine derivatives or alkylation reactions. Key methods include:

- Bromination of Ethylpyrazine: Direct bromination using reagents like or (N-bromosuccinimide) under controlled temperature (0–25°C) to avoid over-bromination .

- Nucleophilic Substitution: Reacting 2-(2-Hydroxyethyl)pyrazine with in anhydrous conditions, requiring inert atmosphere (e.g., argon) to prevent hydrolysis .

- Optimization Factors:

- Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing intermediates.

- Catalyst Use: Transition-metal catalysts (e.g., Pd) improve regioselectivity in cross-coupling reactions .

- Yield Monitoring: GC-MS or HPLC is recommended to track intermediates and optimize reaction time (typically 6–24 hours) .

Q. What spectroscopic techniques are most effective for characterizing 2-(2-Bromoethyl)pyrazine and its derivatives?

Methodological Answer:

- and NMR: Critical for identifying bromoethyl substitution patterns. The deshielding effect of bromine shifts protons on the ethyl group to ~3.5–4.5 ppm () and 30–40 ppm () .

- IR Spectroscopy: Confirms C-Br stretching vibrations at 500–600 cm and pyrazine ring vibrations at 1500–1600 cm .

- Mass Spectrometry (HRMS): Detects molecular ion peaks at m/z 187 (M) and fragmentation patterns (e.g., loss of Br) .

Q. How does the bromine substituent influence the reactivity of 2-(2-Bromoethyl)pyrazine in nucleophilic substitutions?

Methodological Answer: The C-Br bond in 2-(2-Bromoethyl)pyrazine is highly electrophilic, enabling:

- Suzuki-Miyaura Coupling: Cross-coupling with arylboronic acids using Pd catalysts (e.g., ) to form biarylpyrazines. Yields >70% are achievable with optimized ligand ratios .

- Amine Substitution: Reaction with primary/secondary amines (e.g., methylamine) in DMF at 80°C, monitored by TLC for completion .

- Competing Pathways: Bromine’s leaving-group ability can lead to elimination (forming vinylpyrazine) if base strength exceeds optimal levels (e.g., using KCO instead of NaOH) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) predict the electronic behavior of 2-(2-Bromoethyl)pyrazine in excited states?

Methodological Answer:

- DFT Calculations: Used to model S→S/S electronic transitions. For pyrazine derivatives, the S state exhibits strong vibronic coupling with S, affecting photophysical properties .

- Multiconfiguration Time-Dependent Hartree (MCTDH): Simulates non-adiabatic transitions in pyrazine’s 24 vibrational modes, revealing symmetry-dependent decay pathways .

- Benchmarking: Experimental UV-Vis spectra (e.g., absorption at 250–300 nm) validate computational models .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions involving 2-(2-Bromoethyl)pyrazine?

Methodological Answer: Discrepancies often arise from:

- Catalyst Deactivation: Trace oxygen or moisture in Pd-catalyzed reactions reduces yields. Use of Schlenk techniques and degassed solvents mitigates this .

- Side Reactions: Competitive elimination or dimerization (e.g., forming 2,2'-bipyrazine) can dominate under high temperatures (>100°C). Kinetic monitoring via GC-MS identifies optimal reaction windows .

- Data Comparison Table:

| Condition | Yield Range | Key Side Product | Reference |

|---|---|---|---|

| Pd(OAc)/PPh, 80°C | 65–75% | Vinylpyrazine (5–10%) | |

| FeCl-Catalyzed, 60°C | 40–50% | Bipyrazine (15–20%) |

Q. How can 2-(2-Bromoethyl)pyrazine be integrated into bioactive molecule synthesis, and what are the key SAR (Structure-Activity Relationship) trends?

Methodological Answer:

- Antimicrobial Derivatives: Condensation with sulfonamides (e.g., pyrazine-2-carbonyl chloride + sulfonamide) yields compounds with MIC values <10 µg/mL against S. aureus .

- Neurological Targets: Bromoethyl-pyrazine hybrids inhibit MAO-B (monoamine oxidase B) in vitro (IC ~50 nM) when paired with phenoxyethylamine moieties .

- SAR Insights:

Data Contradiction Analysis

Q. Why do catalytic cross-coupling reactions of 2-(2-Bromoethyl)pyrazine show divergent outcomes with Fe vs. Pd catalysts?

Methodological Answer:

- Pd Catalysts: Favor C-C bond formation via oxidative addition/reductive elimination cycles, producing arylpyrazines with high regioselectivity .

- Fe Catalysts: Operate via radical intermediates, leading to mixtures of mono- and di-substituted products (e.g., 2,5- vs. 2,6-diarylpyrazines) .

- Key Evidence: GC-MS profiles from Fe-catalyzed reactions show multiple peaks (e.g., dichloromethylpyrazine byproducts), absent in Pd systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.